Cas no 90-46-0 (Xanthydrol)

Xanthol is a chemical substance with molecular formula C13H10O2 and molecular weight 198.22.
Xanthydrol structure
Xanthydrol structure
Xanthydrol
90-46-0
C13H10O2
198.217303752899
MFCD00005057
34565
72861

Xanthydrol Properties

Names and Identifiers

    • 9H-xanthen-9-ol
    • 9-Hydroxyxanthene
    • C13H10O2
    • Xanthydrol
    • XANTHYDROL(RG)
    • 9-H-xanthen-9-ol
    • 9-hydroxy-9H-dibenzo[b,e]pyran
    • 9-Xanthenol
    • 9-Xanthydrol
    • Hydroxyxanthene
    • Xanthanol
    • Xanthen-9-ol
    • Xanthene,hydroxy
    • xanthene-9-ol
    • Xanthydrol solution
    • Xanthene, hydroxy-
    • NSC4038
    • 7131M69IKF
    • Xanthrol
    • Xanthydrol, 98%
    • Oprea1_119099
    • JFRMYMMIJXLMBB-UHFFFAOYSA-N
    • WLN: T C666 BO IHJ IQ
    • STL283997
    • SBB069492
    • EINECS 201-996-1
    • NSC-4038
    • CHEMBL5204890
    • CS-W015654
    • EN300-19235
    • CARBAMICACID2,3-DIBROMOPROPYLESTER
    • CCRIS 1640
    • FT-0621674
    • WLN: T C666 BO IVJ EG D1- AT6N DOTJ
    • A843556
    • UNII-7131M69IKF
    • AS-35115
    • BDBM50599588
    • X0055
    • AMY23624
    • SCHEMBL521775
    • LS-162422
    • MFCD00005057
    • BRN 0010395
    • InChI=1/C13H10O2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8,13-14
    • xanthydrol ; 9-Hydroxyxanthene
    • NSC 4038
    • AKOS000120607
    • AI3-01536
    • H-9000
    • 90-46-0
    • Q4021716
    • 5-17-04-00502 (Beilstein Handbook Reference)
    • DTXSID8059009
    • Xanthydrol, for the detection of urea, >=99.0% (HPLC)
    • Xanthen-9-ol (6CI, 7CI, 8CI)
    • Xanthene alcohol
    • NS00008884
    • +Expand
    • MFCD00005057
    • JFRMYMMIJXLMBB-UHFFFAOYSA-N
    • 1S/C13H10O2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8,13-14H
    • OC1C2C(=CC=CC=2)OC2C1=CC=CC=2
    • 0010395

Computed Properties

  • 198.06808g/mol
  • 0
  • 1.9
  • 1
  • 2
  • 0
  • 198.06808g/mol
  • 198.06808g/mol
  • 29.5Ų
  • 15
  • 207
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • 0

Experimental Properties

  • 2.87400
  • 29.46000
  • 1.6620 (estimate)
  • 275.53°C (rough estimate)
  • 127-128 °C (lit.)
  • Fahrenheit: 51.8 ° f < br / > Celsius: 11 ° C < br / >
  • methanol: 0.1 g/mL, clear
  • ~10% in methanol
  • White crystals
  • Stable. Combustible. Incompatible with strong oxidizing agents.
  • Light Sensitive
  • 0.83 g/mL at 20 °C

Xanthydrol Security Information

Xanthydrol Customs Data

  • 2932999099
  • China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Xanthydrol Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00369G-5g
9-Hydroxyxanthene
90-46-0 95%
5g
$57.00 2024-04-20
A2B Chem LLC
AB47284-250mg
9-Hydroxyxanthene
90-46-0 95%
250mg
$10.00 2024-05-20
Aaron
AR0036HS-1g
9-Hydroxyxanthene
90-46-0 95%
1g
$7.00 2024-07-18
abcr
AB117337-5 g
9-Hydroxyxanthene, 98%; .
90-46-0 98%
5g
€80.00 2023-05-10
Alichem
A019150213-100g
9H-Xanthen-9-ol
90-46-0 95%
100g
$368.65 2023-08-31
Apollo Scientific
BIX1001-5g
Xanthydrol
90-46-0
5g
£47.00 2023-08-31
Chemenu
CM343876-10g
9-Hydroxyxanthene
90-46-0 95%+
10g
$100 2022-09-28
Enamine
EN300-19235-0.05g
9H-xanthen-9-ol
90-46-0 99%
0.05g
$19.0 2023-09-17
eNovation Chemicals LLC
Y1043449-25g
9-Hydroxyxanthene
90-46-0 95%
25g
$215 2022-06-09
TRC
X743650-1g
Xanthydrol
90-46-0
1g
$ 170.00 2023-09-05

Xanthydrol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: 2925284-43-9 Solvents: Tetrahydrofuran ;  10 min, rt
1.2 Reagents: Hydrogen ;  16 h, 50 bar, 25 °C
Reference
A Tailored Versatile and Efficient NHC-Based NNC-Pincer Manganese Catalyst for Hydrogenation of Polar Unsaturated Compounds
Wei, Zeyuan; Li, Hengxu; Wang, Yujie ; Liu, Qiang, Angewandte Chemie, 2023, 62(23),

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Zinc Solvents: Ethanol ;  rt → reflux; 2 h, reflux
Reference
Research for synthesis of xanthydrol
Xu, Bo, Anhui Huagong, 2012, 38(3),

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium amalgam Solvents: Ethanol
Reference
Xanthydrol
Holleman, A. F., Organic Syntheses, 1927, 7, 88-9

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  overnight, rt
Reference
Asymmetric synthesis of (2S,3S)-3-Me-glutamine and (R)-allo-threonine derivatives proper for solid-phase peptide coupling
Tokairin, Yoshinori; Soloshonok, Vadim A.; Moriwaki, Hiroki; Konno, Hiroyuki, Amino Acids, 2019, 51(3), 419-432

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium amalgam Solvents: Ethanol ;  60 - 70 °C
Reference
Sodium amalgam
Buszek, Keith R., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-4

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Cesium fluoride Solvents: Acetonitrile ;  15 h, rt
1.2 Reagents: Sodium chloride Solvents: Water
Reference
Reaction of Benzyne with Salicylaldehydes: General Synthesis of Xanthenes, Xanthones, and Xanthols
Okuma, Kentaro; Nojima, Akiko; Matsunaga, Nahoko; Shioji, Kosei, Organic Letters, 2009, 11(1), 169-171

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Catalysts: 5,10,15,20-Tetrakis(N-methyl-4′-pyridyl)porphyrinato iron(III) Solvents: Acetonitrile ,  Water ;  20 - 90 min, pH 4.7, 20 °C
Reference
A Highly Reactive P450 Model Compound I
Bell, Seth R.; Groves, John T., Journal of the American Chemical Society, 2009, 131(28), 9640-9641

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Mercury ,  Sodium Solvents: Ethanol
Reference
Spasmolytics derived from xanthene
Goldberg, A. A.; Wragg, A. H., Journal of the Chemical Society, 1957, 4823, 4823-9

Synthetic Circuit 9

Reaction Conditions
Reference
Reduction of some carbonyl groups by ion exchange resin supported borohydride
Hu, Mougang; Chen, Jing; Chen, Fener; Chen, Jiawei, Zhongguo Yiyao Gongye Zazhi, 1991, 22(10), 461-2

Synthetic Circuit 10

Reaction Conditions
1.1 Catalysts: (SP-5-12)-Oxo[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato(2-)-… Solvents: Dichloromethane ;  -50 °C
Reference
meso-Substitution Activates Oxoiron(IV) Porphyrin π-Cation Radical Complex More Than Pyrrole-β-Substitution for Atom Transfer Reaction
Fukui, Nami; Ueno, Kanako; Hada, Masahiko ; Fujii, Hiroshi, Inorganic Chemistry, 2021, 60(5), 3207-3217

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Acridan Solvents: Acetic acid
Reference
Reduction of xanthone and thioxanthone by acridan
Yunnikova, L. P.; Tigina, O. V., Zhurnal Organicheskoi Khimii, 1993, 29(3), 651-2

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Cesium fluoride Solvents: Acetonitrile ;  14 h, rt
Reference
Reaction of benzyne with formamides and acetylimidazole
Okuma, Kentaro; Nojima, Akiko; Nakamura, Yuki; Matsunaga, Nahoko; Nagahora, Noriyoshi; et al, Bulletin of the Chemical Society of Japan, 2011, 84(3), 328-332

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Hydrogen Catalysts: Nickel Solvents: Ethanol ;  2 h, 50 - 60 °C
Reference
Organic analysis reagent - synthesis method research of xanthydrol
Li, Gong-an; Liu, Jin-gui, Henan Shifan Daxue Xuebao, 2002, 30(2), 97-98

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Ozone
Reference
Ozonization of xanthene
Matsui, Masaki; Miyamoto, Yoshihiko; Shibata, Katsuyoshi; Takase, Yoshimi, Bulletin of the Chemical Society of Japan, 1984, 57(2), 603-4

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Sodium borohydride ;  0 °C; 30 min, 0 °C; 0 °C → rt
1.2 Reagents: Water
Reference
Lewis Acid-Catalyzed Diastereoselective C-C Bond Insertion of Diazo Esters into Secondary Benzylic Halides for the Synthesis of α,β-Diaryl-β-haloesters
Wang, Fei ; Nishimoto, Yoshihiro ; Yasuda, Makoto, Angewandte Chemie, 2022, 61(29),

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Zinc Solvents: Toluene
Reference
A process for preparing xanthene-9-carboxylic acid as intermediate for manufacturing propantheline bromide
, China, , ,

Xanthydrol Raw materials

Xanthydrol Preparation Products

Xanthydrol Suppliers

Anpel
Audited Supplier Audited Supplier
(CAS:90-46-0)
AN PU SHI YAN
15618996369
shanpel@anpel.com.cn
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:90-46-0)
A LA DING
anhua.mao@aladdin-e.com

Xanthydrol Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:90-46-0)Xanthydrol
A929068
99%/99%
25g/100g
174.0/629.0